6-Hydroxy-1,7a-dihydro-5H-indol-5-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-hydroxy-1,7a-dihydroindol-5-one |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,6,9,11H |
InChI Key |
MXZNHOWWDJABBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2C1=CC(=O)C(=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxy 1,7a Dihydro 5h Indol 5 One and Analogs
Strategies for Constructing the Dihydroindolone Core
The construction of the dihydroindolone core, particularly the 6-hydroxy substituted variant, relies on key chemical transformations that form the requisite bicyclic system. These strategies primarily involve condensation and cyclization reactions designed to yield the desired indole (B1671886) or indolone scaffold.
Condensation reactions are a cornerstone in the synthesis of hydroxyindoles. These methods often involve the formation of a key carbon-nitrogen bond followed by intramolecular reactions to build the heterocyclic ring.
An efficient and operationally simple method for the regioselective synthesis of 6-hydroxy indoles has been developed that proceeds without a catalyst. acs.orgacs.org This approach involves the condensation of carboxymethyl cyclohexadienones with a range of primary amines. acs.org The reaction is notable for its broad substrate scope, accommodating anilines, aliphatic amines, and even ammonia (B1221849) as the amine source. acs.orgacs.org The process is initiated by the condensation between the carboxymethyl group of the cyclohexadienone substrate and the amine, which generates an enamine in situ. acs.org This intermediate then undergoes further transformation to yield the final 6-hydroxy indole product. acs.org The reaction has been shown to be effective for various amines, producing good to excellent yields. acs.org
Table 1: Examples of Catalyst-Free Condensation for 6-Hydroxy Indole Synthesis
| Carboxymethyl Cyclohexadienone Reactant | Amine Reactant | Resulting 6-Hydroxy Indole Product | Yield (%) |
|---|---|---|---|
| 4-Methoxy-4-(2-oxobutyl)cyclohexa-2,5-dien-1-one | 2-Amino pyridine | 1-(Pyridin-2-yl)-1H-indol-6-ol | 78% |
| 4-Methoxy-4-(2-oxobutyl)cyclohexa-2,5-dien-1-one | Fluorenyl amine | 1-(9H-Fluoren-9-yl)-1H-indol-6-ol | 82% |
Data sourced from The Journal of Organic Chemistry. acs.org
The mechanism underlying the catalyst-free condensation of carboxymethyl cyclohexadienones with amines involves a key sequence of an aza-Michael addition followed by a rearomatization reaction. acs.orgacs.org After the initial formation of the enamine from the reactants, the enamine's nitrogen atom acts as a nucleophile in an intramolecular aza-Michael addition to the cyclohexadienone ring. acs.org This cyclization step forms the five-membered nitrogen-containing ring fused to the six-membered ring, establishing the core indole structure. The subsequent rearomatization of the cyclohexadienone moiety leads to the stable aromatic 6-hydroxy indole product. acs.orgacs.org This pathway ensures high regioselectivity, consistently producing the 6-hydroxy isomer. acs.org The aza-Michael reaction is a powerful tool for C-N bond formation in the synthesis of nitrogen-containing heterocycles. nih.gov
The reaction of cyclic carbonyl precursors with hydrazine (B178648) hydrate (B1144303) serves as another condensation strategy for creating heterocyclic systems. While not always leading directly to dihydroindolones, these reactions illustrate the versatility of hydrazines in modifying lactam structures. For instance, the treatment of 3-hydroxyisoindolinones with hydrazine hydrate can result in ring expansion. nih.gov An unexpected outcome was observed when a substituted 3-hydroxybenzo[e]isoindolin-1-one was treated with hydrazine hydrate; the reaction yielded both the expected benzo[f]phthalazinone (29% yield) and a 4-aminobenzo[f]phthalazinone side product (25% yield). nih.gov The formation of the amino-substituted product is proposed to occur via the addition of a second hydrazine molecule to an azomethine bond, followed by N-N bond cleavage and elimination of ammonia. nih.gov This highlights that an excess of hydrazine can play a key role in the reaction outcome. nih.gov Similar reactions of pyrimidinoacetic acid esters and lactones with hydrazine derivatives have been shown to produce various new five- and six-membered bicyclic heterocyclic systems. researchgate.net
Intramolecular cyclization is a direct and effective strategy for assembling the dihydroindolone ring system from appropriately functionalized acyclic precursors.
A notable synthesis of 6,7-dihydro-1H-indol-4(5H)-ones, which are structural analogs of the target compound, employs the reaction between 1,3-dicarbonyl compounds and 2-azido-1,1-diethoxyethane. researchgate.netresearchgate.net This method involves an initial condensation reaction, which is then followed by a cyclization step to form the dihydroindolone scaffold. researchgate.net The process typically begins with a Staudinger reaction between the azide (B81097) and triphenylphosphine (B44618) (PPh3) to form an iminophosphorane, which then reacts with the 1,3-dicarbonyl compound. The subsequent intramolecular cyclization can be promoted under different conditions. researchgate.netresearchgate.net Two primary methods have been described for the cyclization step: Method A uses trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) at temperatures from 0 to 20 °C, while Method C involves heating in dimethyl sulfoxide (B87167) (DMSO) at 150 °C. researchgate.netresearchgate.net This approach provides an efficient route to a variety of functionalized dihydroindolones. researchgate.net
Table 2: Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones
| 1,3-Dicarbonyl Compound | Cyclization Method | Resulting Product |
|---|---|---|
| Cyclohexane-1,3-dione | Method A (TFA, CH2Cl2) | 6,7-Dihydro-1H-indol-4(5H)-one |
| 5,5-Dimethylcyclohexane-1,3-dione | Method A (TFA, CH2Cl2) | 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one |
Data sourced from ResearchGate publications. researchgate.netresearchgate.net
Cyclization Approaches to Dihydroindolone Scaffolds
Intramolecular Lactam Formation and Related Cyclizations
Intramolecular cyclization is a fundamental strategy for the formation of the heterocyclic core of indol-5-one (B1259809) analogs. This process involves the formation of a new ring by connecting two reactive centers within the same molecule. A key approach in this category is intramolecular lactam formation, where an amine and a carboxylic acid derivative within the same molecule react to form a cyclic amide (a lactam).
One relevant strategy involves the iodolactonization of a ∆4-unsaturated diamino azelate, which proceeds stereoselectively to create a lactone iodide. This intermediate subsequently undergoes intramolecular iodide displacement and lactam formation to yield bicyclic hydroxy indolizidin-2-one structures. mdpi.com In another example, treating an epoxide precursor with boiling water can trigger a cascade of deprotection, intramolecular epoxide ring-opening by an amine, and subsequent lactam formation to create hydroxy indolizidin-2-one isomers. mdpi.com
Related intramolecular cyclizations include radical-mediated processes. For instance, highly substituted indolines can be synthesized via an intramolecular reductive cyclization promoted by visible light and tris(trimethylsilyl)silane, a process that avoids the need for transition metals. rsc.org Palladium-catalyzed intramolecular cyclizations are also powerful methods for constructing indole and fused-indole ring systems from precursors like N-substituted 2-alkynylanilines or 1-(2-alkynylphenyl)ketoximes. mdpi.comencyclopedia.pub These reactions often proceed through mechanisms like 5-endo-dig cyclization to form the core indole structure. mdpi.com
Domino and Multicomponent Reactions
Domino and multicomponent reactions offer an efficient pathway to complex molecules like indol-5-one analogs by combining several reaction steps into a single synthetic operation. This approach reduces waste and simplifies purification processes.
A notable domino reaction for synthesizing analogs of 6-hydroxy-1,7a-dihydro-5H-indol-5-one involves the reaction of arylglyoxals with enamines. This method produces 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields under catalyst-free conditions. rsc.org The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and subsequent aromatization to form the functionalized indole skeleton. nih.gov
The process can also be adapted to use methyl ketones in place of arylglyoxals, which are converted to the corresponding glyoxals in situ using an iodine promoter. rsc.org This one-pot, two-step reaction also yields the desired hydroxy-dihydro-indol-one products. rsc.org The versatility of this method allows for the creation of a diverse library of indole derivatives from readily available starting materials. rsc.org
Table 1: Synthesis of 7-Hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones via Domino Reaction
| Arylglyoxal Reactant | Enamine Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylglyoxal monohydrate | 3-(p-tolylamino)-5,5-dimethylcyclohex-2-enone | 7-Hydroxy-5,5-dimethyl-2-phenyl-7-(p-tolyl)-6,7-dihydroindol-4(5H)-one | 84 | nih.gov |
| 4-Methylphenylglyoxal | 3-Anilino-5,5-dimethylcyclohex-2-enone | 7-Hydroxy-5,5-dimethyl-7-phenyl-2-(p-tolyl)-6,7-dihydroindol-4(5H)-one | 75 | rsc.org |
| 4-Methoxyphenylglyoxal | 3-Anilino-5,5-dimethylcyclohex-2-enone | 7-Hydroxy-2-(4-methoxyphenyl)-5,5-dimethyl-7-phenyl-6,7-dihydroindol-4(5H)-one | 72 | rsc.org |
| 4-Chlorophenylglyoxal | 3-Anilino-5,5-dimethylcyclohex-2-enone | 2-(4-Chlorophenyl)-7-hydroxy-5,5-dimethyl-7-phenyl-6,7-dihydroindol-4(5H)-one | 78 | rsc.org |
The Friedel–Crafts alkylation represents a powerful C-C bond-forming reaction that can be applied to the synthesis of functionalized indoles. A pertinent example is the reaction of indoles with γ-hydroxybutyrolactam derivatives, such as 5-hydroxyfuran-2(5H)-one or 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.govnih.gov These reactions typically proceed in the presence of an acid catalyst.
In this process, the γ-hydroxybutyrolactam acts as the electrophile. The hydroxyl group is protonated under acidic conditions, forming a good leaving group (water) and generating a stabilized carbocation. The electron-rich indole then attacks this electrophilic intermediate, usually at the C3 position, to form a new carbon-carbon bond. nih.gov This one-pot method has been successfully used to prepare polycyclic indole derivatives that are structurally related to Ergot alkaloids. nih.govresearchgate.net The reaction of various substituted indoles with 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can yield the corresponding 5-(1H-indol-3-yl)-pyrrol-2-one products in yields ranging from 37% to 62%. researchgate.netmdpi.com
The tandem Knoevenagel condensation followed by a Michael addition is a classic and efficient strategy for constructing cyclic systems. This reaction sequence is particularly useful for synthesizing cyclohexenone-based structures, which form the six-membered ring of the this compound core.
The sequence begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, such as dimedone or 1,3-cyclohexanedione, often catalyzed by a base like diethylamine. nih.gov This step forms a reactive α,β-unsaturated carbonyl compound (an enone). This intermediate does not need to be isolated and immediately undergoes a Michael 1,4-addition with a second molecule of the active methylene compound. nih.govmdpi.com This tandem reaction efficiently builds complex carbocyclic frameworks in a single pot. The resulting structures, such as bis-dimedone derivatives, contain the functionalized cyclohexenone ring that is central to the indol-5-one scaffold. researchgate.net
Stereoselective Synthesis of this compound Precursors
Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in modern organic synthesis. The development of stereoselective methods allows for the preparation of specific isomers of a molecule, which is often essential for its intended biological function.
An important strategy for achieving stereoselectivity is through enantioselective organocatalysis. For example, the Friedel-Crafts alkylation of indoles with electrophiles like 5-hydroxyfuran-2(5H)-one can be rendered enantioselective by using a chiral organocatalyst, such as a diphenylprolinol silyl (B83357) ether. nih.gov This approach allows for the synthesis of chiral γ-lactones and γ-lactams with high enantiopurity. nih.gov Similarly, stereoselective methods have been developed for synthesizing highly functionalized hydroindoles, which serve as crucial building blocks for complex natural products. nih.gov These strategies ensure that functional groups are installed with the correct and desired stereochemistry. nih.gov
Regioselective Coupling Strategies
Regioselectivity, the control over which position on a molecule reacts, is a key challenge in the functionalization of indoles due to the presence of multiple reactive sites. Various strategies have been developed to direct reactions to a specific carbon atom on the indole ring.
For instance, in palladium-catalyzed oxidative coupling reactions, the choice of ligands and oxidants can control whether functionalization occurs at the C2 or C3 position of the indole. nih.govrsc.org The use of specific directing groups attached to the indole nitrogen can also steer reactions to otherwise less reactive positions, such as C4 or C7. researchgate.netnih.gov For example, a pivaloyl directing group at C3 can facilitate C4-arylation, while other directing groups can enable olefination at the C4 position or arylation at the C7 position. nih.gov These regioselective coupling strategies are essential for the precise construction of complex indole-containing molecules. researchgate.netacs.org
Diastereoselective Transformations
The synthesis of chiral indole structures often involves diastereoselective reactions to control the stereochemistry of the final product. One notable example is the reduction of a chiral 1-alkyl-6-hydroxyindole to its corresponding indoline (B122111). When this reduction is carried out using sodium cyanoborohydride, it proceeds with a diastereoselectivity of 3:1. acs.org This level of selectivity is significant in the synthesis of complex molecules where specific stereoisomers are required for biological activity or other applications.
Derivatization and Functionalization Strategies of 6-Hydroxyindole (B149900) Systems
The 6-hydroxyindole core is a valuable scaffold found in numerous natural products and pharmacologically active compounds. acs.org Its utility is greatly expanded through various derivatization and functionalization strategies. These chemical modifications allow for the synthesis of a diverse array of analogs with tailored properties. The reactivity of the hydroxy group and the indole ring system provides multiple avenues for synthetic transformations, including modifications at the hydroxyl position, palladium-catalyzed cross-coupling reactions, and alterations to the indole core itself through reduction or dearomatization. acs.org
Hydroxy Group Transformations (e.g., Triflate Formation, Methylation)
The phenolic hydroxyl group of 6-hydroxyindoles is a prime site for functionalization. It can be converted into other functional groups, which can then serve as handles for further synthetic manipulations. A common strategy is the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This transformation is a critical step for enabling subsequent palladium-catalyzed coupling reactions. acs.org
Another key transformation is methylation. The 6-hydroxy group can be converted to a 6-methoxy group, which can alter the electronic properties and potential biological activity of the molecule. acs.org Esterification is also a viable strategy, for instance, using pivaloyl chloride to form a pivalate (B1233124) ester, which can serve as a protecting group or modify the compound's characteristics. acs.org
| Transformation | Reagent | Product | Reference |
|---|---|---|---|
| Triflate Formation | Triflic anhydride | 6-Triflyloxyindole | acs.org |
| Methylation | Methylating agent (e.g., Dimethyl sulfate) | 6-Methoxyindole | acs.org |
| Esterification | Pivaloyl chloride | 1-Tosyl-1H-indol-6-yl pivalate | acs.org |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of indole systems. organicreactions.orgresearchgate.net For 6-hydroxyindoles, the hydroxyl group is typically first converted to a better leaving group, such as a triflate, to facilitate these reactions. acs.org
Once the 6-triflyloxyindole derivative is formed, it can undergo various palladium-catalyzed couplings. For example, a Suzuki coupling with phenylboronic acid yields a 6-phenylindole derivative. acs.org Similarly, a Sonogashira coupling with an alkyne like phenylacetylene (B144264) results in the formation of a 6-alkynylindole. acs.orgmdpi.com These reactions significantly expand the structural diversity of the 6-hydroxyindole library. acs.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd catalyst | 6-Phenylindole | acs.org |
| Sonogashira Coupling | Phenylacetylene | Pd catalyst | 6-Ethynylphenylindole | acs.org |
Dearomatization and Reduction Pathways (e.g., to Tetrahydroindolones, Indolines)
Modifying the indole core through dearomatization and reduction opens up pathways to saturated and partially saturated heterocyclic systems. One such transformation involves the reduction of the indole ring to a 2,3-dihydroindole (indoline). acs.org This can be followed by a dearomatization step using an oxidant like phenyliodine diacetate (PIDA) to form a tetrahydro-6H-indol-6-one moiety. This structural motif is an important core in many natural products. acs.org
Furthermore, direct reduction of a chiral 1-alkyl-6-hydroxyindole using sodium cyanoborohydride leads to the formation of the corresponding indoline with a diastereoselectivity of 3:1. acs.org Another interesting pathway is the dearomative fluorocyclization of an N-hydroxyethylindole, which can furnish a tricyclic N,O-heterocycle. acs.org
C-H Functionalization and Rearrangement Reactions
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds. sigmaaldrich.cnyoutube.com In the context of 6,5-fused heterocyclic systems like indoles, C-H activation can be challenging due to the differing reactivity of the five-membered and six-membered rings. nih.gov The five-membered ring is generally more reactive, making site-selective functionalization of the six-membered ring a significant challenge. nih.gov
Strategies to achieve regioselective C-H functionalization on the six-membered ring often rely on directing groups or the prior functionalization of the five-membered ring to control reactivity. nih.gov Direct arylation and oxidative alkenylation are two of the key C-H activation methods that have been applied to these systems. nih.gov These methods allow for the formation of new C-C bonds directly from C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govrsc.org
Biindole Derivatives Formation
Biindoles, molecules containing two indole units, are a significant class of compounds, with many exhibiting interesting biological activities. Synthetic routes to biindoles can be achieved through various methods. One approach involves a domino reaction of arylglyoxals with enamines to produce 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones. These intermediates can then react with an indole, such as N-methylindole, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to afford 2′-aryl-6′,7′-dihydro-[3,7′-biindol]-4′(5′H)-ones. rsc.org
Another strategy for synthesizing biindoles involves the palladium-catalyzed double reductive cyclization of precursors like 1,4-, 1,3-, and 2,3-bis(2-nitroaryl)-1,3-butadienes. This method can lead to the formation of 2,2'-, 2,3'-, and 3,3'-biindoles, respectively. wvu.edu These synthetic methodologies provide access to a range of structurally diverse biindole derivatives.
Spectroscopic and Structural Elucidation of 6 Hydroxy 1,7a Dihydro 5h Indol 5 One and Analogs
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural analysis of complex organic molecules like 6-Hydroxy-1,7a-dihydro-5H-indol-5-one and its analogs are accomplished through the application of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, chemical environment, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of hydroxyindolone analogs, the ¹H NMR spectrum reveals characteristic signals for aromatic, vinylic, and aliphatic protons, as well as exchangeable protons from hydroxyl (-OH) and amine (-NH) groups.
For instance, in a related series of dihydroxy-indeno[1,2-b]indole-diones, the proton signals are well-resolved. rsc.org The hydroxyl protons often appear as sharp singlets at a low field, with one particularly deshielded signal around δ 12.61 ppm indicating a chelated hydroxyl group. unsri.ac.id Aromatic protons typically appear in the range of δ 6.5-7.8 ppm, with their splitting patterns (e.g., doublet, triplet, multiplet) revealing their substitution pattern on the aromatic ring. rsc.org Protons on the aliphatic portion of the molecule, such as those on a dihydro-indolone ring system, would be expected at higher fields, with their chemical shifts and coupling constants providing insight into their stereochemical relationships. rsc.orgmdpi.com
Table 1: Representative ¹H NMR Data for an Indolone Analog Data based on 4b,9b-dihydroxy-7,7-dimethyl-5-phenyl-4b,5,7,8-tetrahydroindeno[1,2-b]indole-9,10(6H,9bH)-dione. rsc.org
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
| -CH₃ | 0.86 | s |
| -CH₃ | 0.93 | s |
| -CH₂- | 1.76 | d, J = 17.1 |
| -CH₂- | 1.88 | d, J = 15.9 |
| -CH₂- | 2.12 | d, J = 15.6 |
| -CH₂- | 2.38 | d, J = 17.1 |
| -OH | 5.96 | s |
| Aromatic-H | 6.57-6.59 | m |
| Aromatic-H | 7.23-7.28 | m |
| Aromatic-H | 7.45-7.55 | m |
| Aromatic-H | 7.68-7.71 | m |
s = singlet, d = doublet, m = multiplet
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For hydroxyindolone analogs, the ¹³C NMR spectrum shows characteristic signals for carbonyl, aromatic, and aliphatic carbons.
Carbonyl carbons, such as the one in the 5-oxo position, are typically found in the highly deshielded region of the spectrum, often between δ 180-200 ppm. rsc.org Carbons in the aromatic and vinylic regions usually resonate between δ 100-160 ppm. unsri.ac.id For example, carbons bearing a hydroxyl group are shifted downfield. Aliphatic carbons in the dihydro-indolone ring system appear at higher fields, typically in the range of δ 20-60 ppm. rsc.orgmdpi.com The complete assignment of carbon signals is often aided by two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). bas.bg
Table 2: Representative ¹³C NMR Data for an Indolone Analog Data based on 4b,9b-dihydroxy-7,7-dimethyl-5-phenyl-4b,5,7,8-tetrahydroindeno[1,2-b]indole-9,10(6H,9bH)-dione. rsc.org
| Carbon Assignment | Chemical Shift (δ) in ppm |
| -CH₃ | 26.6, 29.3 |
| -CH₂- | 33.5, 37.1 |
| Quaternary Aliphatic | 51.2 |
| C-OH | 83.5, 96.8 |
| Aromatic/Vinylic | 105.6, 123.2, 124.9, 128.0, 129.0, 129.4, 130.2 |
| Quaternary Aromatic | 134.8, 136.1, 147.3, 163.4 |
| C=O | 189.3, 197.6 |
Nitrogen NMR, particularly ¹⁵N NMR, is a powerful technique for investigating tautomerism in nitrogen-containing heterocyclic compounds like this compound. researchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. The large chemical shift range of ¹⁵N makes it highly sensitive to changes in the electronic environment and hybridization state of the nitrogen atom. researchgate.netacdlabs.com
For a hydroxy-indolone, potential tautomerism can exist, for example, between the lactam and lactim forms. By measuring the ¹⁵N chemical shifts, it is possible to distinguish between these forms. rsc.orgresearchgate.net For instance, the ¹⁵N chemical shift for a nitrogen in an imine-like environment (sp² hybridized) is significantly different from that in an amine-like environment (sp³ hybridized). acdlabs.com Studies on related guanidine (B92328) systems have shown that ¹⁵N NMR, often in conjunction with ¹H-¹⁵N HMBC experiments, can definitively establish the predominant tautomeric form in solution. rsc.orgresearchgate.net
Deuterium (B1214612) (²H or D) exchange experiments are simple yet effective NMR methods used to identify labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups. doaj.org The experiment involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. Labile protons will exchange with deuterium. wikipedia.org
Since deuterium is not typically observed in a ¹H NMR spectrum, the signals corresponding to the exchanged protons will decrease in intensity or disappear completely. researchgate.net This helps to unambiguously assign the signals of -OH and -NH protons in the spectrum of this compound and its analogs. mdpi.com This technique is also fundamental to more complex hydrogen-deuterium exchange (HDX) studies that can provide information on protein stability and dynamics under various conditions. doaj.orgnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.
For a compound like this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The stretching vibration of the N-H bond in the indole (B1671886) ring would also appear in this region. The presence of a strong absorption band around 1650-1720 cm⁻¹ is a clear indication of the C=O (carbonyl) stretching vibration of the ketone group. rsc.org Absorptions in the 1450-1600 cm⁻¹ range typically correspond to C=C stretching vibrations within the aromatic ring.
Table 3: Characteristic IR Absorption Frequencies for Indolone Analogs Data based on various dihydroxy-indeno[1,2-b]indole-diones. rsc.org
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | Stretching, H-bonded | 3200-3400 |
| Amine (-NH) | Stretching | ~3200 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| Carbonyl (C=O) | Stretching | 1718-1735 |
| C=C (aromatic) | Stretching | 1450-1610 |
| C-O | Stretching | 1200-1300 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for determining the molecular weight and elemental composition of novel compounds. nih.gov For this compound, HRMS provides the high mass accuracy required to unambiguously confirm its molecular formula (C₈H₇NO₂). iaph.es Techniques such as electrospray ionization (ESI) are typically employed, often detecting the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. iaph.es
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers critical insights into the compound's structure. By subjecting the molecular ion to collision-induced dissociation (CID), characteristic fragment ions are produced. For the dihydroindolone core, common fragmentation pathways involve the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), and ethene (C₂H₄), as well as cleavages within the heterocyclic ring system. The presence of hydroxyl and carbonyl groups on the carbocyclic ring dictates specific fragmentation routes that help to pinpoint their location.
A hypothetical fragmentation pattern for this compound is detailed in the table below.
Table 1: Postulated HRMS Fragmentation Data for this compound (C₈H₇NO₂)
| Ion | Formula | Calculated m/z | Postulated Lost Fragment |
|---|---|---|---|
| [M+H]⁺ | C₈H₈NO₂⁺ | 150.0555 | - |
| [M-H]⁻ | C₈H₆NO₂⁻ | 148.0404 | - |
| [M+H-H₂O]⁺ | C₈H₆NO⁺ | 132.0449 | H₂O |
| [M+H-CO]⁺ | C₇H₈NO⁺ | 122.0606 | CO |
| [M+H-H₂O-CO]⁺ | C₇H₆N⁺ | 104.0500 | H₂O, CO |
The use of HRMS is crucial for distinguishing between isobars, such as the loss of CO (27.9949 u) versus the loss of C₂H₄ (28.0313 u), a distinction not always possible with standard resolution mass spectrometry. iaph.es Structural identification of related indole derivatives has been successfully achieved by combining various NMR methods with HRMS to establish molecular formulas. nih.gov
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the conjugated system formed by the indole nucleus and the α,β-unsaturated ketone moiety. Indole itself exhibits two characteristic absorption bands, a strong band (¹Lₐ) around 260-270 nm and a weaker, longer-wavelength band (¹Lₑ) around 280-290 nm. researchgate.net
The presence of the hydroxyl (-OH) and carbonyl (C=O) groups on the six-membered ring significantly influences the absorption profile. The hydroxyl group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima. researchgate.net Conversely, the carbonyl group, a chromophore, introduces n→π* transitions, which are typically weak and may be obscured by the stronger π→π* bands. Studies on related hydroxy-substituted indoles and other nitrogen heterocycles confirm that substituents can modulate the absorption wavelengths. researchgate.netumaine.edu The solvent environment can also impact the spectrum, with polar solvents often causing shifts in the absorption maxima due to differential stabilization of the ground and excited states.
Table 2: Typical UV-Vis Absorption Data for Indole Derivatives
| Compound | λₘₐₓ (nm) | Transition Type | Reference |
|---|---|---|---|
| Indole (gas phase) | ~265, ~285 | π→π* (¹Lₐ, ¹Lₑ) | researchgate.net |
| 5-Hydroxyindole (gas phase) | ~275, ~300 | π→π* (¹Lₐ, ¹Lₑ) | researchgate.net |
| Dihydroindolone Core | ~250, ~290, ~330 | π→π, n→π | General |
Photoluminescence spectroscopy provides information about a molecule's ability to emit light after excitation. While many indole derivatives are fluorescent, the emission properties of this compound would be highly dependent on factors such as the rigidity of the structure, solvent polarity, and the potential for non-radiative decay pathways introduced by the carbonyl group. Some complex indole derivatives have been shown to exhibit fluorescence, which can be leveraged in materials science applications. umaine.edu
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org
Crystal Structure Determination
Although a specific crystal structure for this compound is not publicly available, analysis of related dihydroindole and heterocyclic structures provides a robust framework for predicting its solid-state conformation. researchgate.netnih.gov The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to produce an electron density map, from which atomic positions, bond lengths, and bond angles are determined. wikipedia.orgyoutube.com
For this compound, the dihydroindole portion is expected to be nearly planar, though the saturated carbon (C7a) would introduce some puckering. researchgate.net The five-membered pyrrole (B145914) ring and the six-membered cyclohexenone ring would be fused, and the relative stereochemistry at the chiral center (C7a) would be definitively established. Key structural parameters, such as the C=O and C-O bond lengths of the keto and hydroxyl groups, respectively, would confirm the assigned structure over potential tautomers in the solid state. nih.gov
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for heterocycles) |
| C=O Bond Length | ~1.22 - 1.25 Å |
| C-OH Bond Length | ~1.35 - 1.38 Å |
| Ring Conformation | Fused rings with envelope/twist at C7a |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a network of intermolecular interactions. The most significant of these are expected to be hydrogen bonds involving the hydroxyl (-OH) group as a donor and the carbonyl (C=O) group or the pyrrole nitrogen (N-H) as acceptors. nih.govnih.gov These O-H···O, N-H···O, and O-H···N interactions are crucial in forming supramolecular synthons, such as chains or layers, that stabilize the crystal lattice. nih.govnih.gov
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds. researchgate.netnih.gov
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. For this compound, the plot is expected to show distinct features:
O···H/H···O Contacts: Appearing as sharp, prominent spikes, representing the strong N-H···O and O-H···O hydrogen bonds. These would likely constitute a significant percentage of the total surface area. nih.gov
H···H Contacts: Typically forming the largest contribution to the surface, appearing as a large, diffuse region in the center of the plot. nih.gov
C···H/H···C Contacts: Present as "wings" on the plot, indicating weaker C-H···π and C-H···O interactions. nih.gov
C···C Contacts: Indicative of π-π stacking, appearing at the outer edges of the plot. nih.gov
Table 4: Predicted Hirshfeld Surface Contact Contributions
| Contact Type | Predicted Contribution (%) | Key Interaction |
|---|---|---|
| H···H | 35 - 45% | General van der Waals |
| O···H/H···O | 25 - 35% | Hydrogen Bonding |
| C···H/H···C | 10 - 20% | Weak C-H···O/π |
| C···C | 3 - 8% | π-π Stacking |
| N···H/H···N | 2 - 5% | Hydrogen Bonding |
Tautomerism and Isomerism in Dihydroindolones
Dihydroindolone derivatives can exhibit various forms of isomerism, which are critical to understanding their chemical behavior.
Tautomerism: This refers to isomers that readily interconvert, most commonly through the migration of a proton. For this compound, several tautomeric forms are conceivable:
Keto-Enol Tautomerism: The primary equilibrium is likely between the depicted 5-keto form and its enol tautomer, 5,6-dihydroxy-1H-indole. masterorganicchemistry.com In most simple ketones, the keto form is significantly more stable. masterorganicchemistry.com However, the formation of a fully aromatic benzene (B151609) ring in the enol form provides substantial stabilization, which could make the enol tautomer more favorable than in typical keto-enol systems.
Annular Tautomerism: This involves the migration of the proton between the two nitrogen atoms in a heterocyclic ring. While more common in systems like indazoles, the pyrrole nitrogen in the dihydroindolone core can also participate in proton exchange, leading to different positional isomers if other functional groups are present. mdpi.comnih.gov
Amide-Iminol Tautomerism: If the core structure were an oxindole (B195798) (containing a C=O within the five-membered ring), amide-iminol tautomerism would be a key consideration.
Isomerism: This includes stereoisomers and constitutional isomers.
Stereoisomerism: The carbon atom at the ring junction (C7a) is a stereocenter. Therefore, this compound can exist as a pair of enantiomers: (7aR)- and (7aS)-. These are non-superimposable mirror images and would require chiral separation techniques to isolate. nih.gov
Atropisomerism: In some substituted biaryl or hindered dihydroindolone systems, rotation around a single bond can be restricted, leading to stable, isolable rotational isomers called atropisomers. wikipedia.org While less likely in the unsubstituted parent compound, derivatization could introduce sufficient steric hindrance to make atropisomerism possible. wikipedia.org The different spatial arrangements of isomers can lead to distinct pharmacological properties. nih.govnih.gov
Investigation of Keto-Enol and Keto-Enamine Tautomeric Forms
The molecular structure of this compound features both a ketone and a secondary amine within a bicyclic system that also contains a hydroxyl group. This arrangement allows for the existence of several potential tautomeric forms. The primary tautomeric equilibria to consider are the keto-enol and keto-enamine forms.
Keto-Enol Tautomerism: This involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol. For this compound, the keto form is the named compound itself. The corresponding enol tautomer would be 1,7a-dihydro-5H-indol-5,6-diol. The stability of the keto versus the enol form is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. In many simple ketones, the keto form is overwhelmingly favored. However, in systems where the enol form leads to a conjugated or aromatic system, its stability can be significantly enhanced.
Keto-Enamine Tautomerism: This equilibrium involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, giving rise to an enamine-like structure. In the context of this compound, the keto-enamine tautomer would be 6-hydroxy-1,5-dihydro-indol-5-ol. Similar to keto-enol tautomerism, the position of this equilibrium is dictated by the relative stabilities of the two forms.
Due to a lack of direct experimental studies on this compound, the investigation of its tautomeric forms relies on the analysis of related structures and computational modeling. For instance, studies on various heterocyclic ketones provide insights into the factors governing these equilibria.
Experimental and Computational Approaches to Tautomeric Stability
The determination of the predominant tautomeric form and the relative stabilities of different tautomers is accomplished through a combination of experimental spectroscopic methods and theoretical computational calculations.
Experimental Approaches:
Spectroscopic techniques are powerful tools for identifying and quantifying tautomers in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are particularly useful for distinguishing between tautomers. The chemical shifts of protons and carbons are highly sensitive to their chemical environment. For example, the presence of a hydroxyl proton in an enol or enamine tautomer would give a distinct signal compared to the α-protons of the keto form. Studies on indole derivatives have shown that the chemical shift of the N-H proton can provide information about the electronic structure and potential tautomeric equilibria. impactfactor.orgnih.govyoutube.com The elongation of conjugation length in polymeric indole derivatives has been observed to shift the proton signals to a lower field. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. The keto form will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1750 cm-1. The enol or enamine tautomers would show O-H or N-H stretching bands, respectively, and the C=O band would be absent, replaced by C=C and C-O stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in a molecule, observed by UV-Vis spectroscopy, are affected by conjugation. The keto, enol, and enamine forms of a molecule will have different chromophores and thus different absorption maxima (λmax). For example, spectroscopic studies of 5-hydroxyindole, an analog, show distinct absorption bands corresponding to the 1La and 1Lb transitions, which are sensitive to the substitution pattern and solvent. nih.govresearchgate.netias.ac.innih.gov The absorption spectra of melanosomes, which are polymers of dihydroxyindoles, differ significantly from their monomeric precursors, indicating changes in the electronic structure upon polymerization. nih.gov
Computational Approaches:
Density Functional Theory (DFT) calculations have become a standard tool for investigating tautomerism. researchgate.netnih.govearthlinepublishers.comorientjchem.org These methods can predict the relative energies and stabilities of different tautomers in the gas phase and in various solvents.
Relative Energy Calculations: By calculating the Gibbs free energy of each tautomer, the most stable form can be identified. For example, computational studies on 2-(2-hydroxyphenyl)-1-azaazulene have shown that the enol form is more stable than the keto form by a significant margin in both the gas phase and in ethanol, a stability attributed to the aromaticity of the phenyl ring in the enol form. nih.gov
Solvent Effects: The stability of tautomers can be highly dependent on the solvent. orientjchem.org Polar solvents may stabilize a more polar tautomer through hydrogen bonding or dipole-dipole interactions. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the tautomeric equilibrium. Studies on other heterocyclic systems have demonstrated that polar solvents tend to stabilize the keto tautomer due to its higher polarity. orientjchem.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including atomic charges and orbital interactions, which can help to explain the relative stabilities of tautomers. nih.gov
The following tables present data from experimental and computational studies on analogous compounds, which can be used to infer the potential spectroscopic and tautomeric properties of this compound.
Table 1: Spectroscopic Data for 5-Hydroxyindole
| Spectroscopic Technique | Solvent | Absorption Maxima (λmax) / Emission Maxima | Reference |
| UV-Vis Absorption | Cyclohexane | 1La: ~273 nm, 1Lb: ~310 nm | nih.gov |
| Fluorescence Excitation | Cyclohexane | 1La: ~275 nm, 1Lb: ~309 nm | nih.gov |
| Fluorescence Emission | Cyclohexane | 325 nm | nih.gov |
Table 2: Computational Data for Tautomerism in 2-(2-Hydroxyphenyl)-1-azaazulene
| Tautomer | Relative Energy (kcal/mol) - Gas Phase (M06-2X/6-311++G(2d,2p)) | Relative Energy (kcal/mol) - Ethanol (M06-2X/6-311++G(2d,2p)) | Reference |
| Enol form (2OHPhAZ) | 0.00 | 0.00 | nih.gov |
| Keto form (2OPhAZ) | 10.08 | 4.89 | nih.gov |
The data from these analogs suggest that both experimental spectroscopy and computational chemistry are indispensable tools for the comprehensive study of tautomerism in complex heterocyclic systems like this compound. While direct data for the title compound is not available, the principles and findings from related structures provide a solid framework for predicting its behavior and guiding future research.
Computational and Theoretical Studies on 6 Hydroxy 1,7a Dihydro 5h Indol 5 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the molecular properties of 6-Hydroxy-1,7a-dihydro-5H-indol-5-one from first principles.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. scispace.comnih.gov For compounds in the indol-4-one (B1260128) class, to which this compound belongs, calculations are often performed using the B3LYP functional combined with a suitable basis set, such as 6-31+G(d,p), to obtain a stable, optimized molecular geometry. scispace.comresearchgate.net This process provides the foundation for all other subsequent computational analyses, such as frequency calculations, frontier molecular orbital analysis, and the prediction of spectroscopic properties. nih.govresearchgate.net The optimized structure represents a local minimum on the potential energy surface and is crucial for deriving accurate electronic properties. bhu.ac.in
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity. youtube.comwikipedia.org
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sci-hub.semdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic transitions. mdpi.com For this compound (referred to as compound 6 in related studies), the HOMO-LUMO gap indicates it is a soft molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.65 |
| ELUMO | -1.78 |
| Energy Gap (ΔE) | 3.87 |
Data sourced from studies on indol-4-ones. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution and predicting the reactive sites within a molecule. researchgate.netnih.gov The MEP surface is color-coded to represent different electrostatic potential values, revealing regions prone to electrophilic and nucleophilic attack. researchgate.net
Red/Yellow Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net
Blue Regions : Indicate positive potential, are electron-deficient, and represent sites for nucleophilic attack. These are often located around hydrogen atoms. researchgate.netresearchgate.net
For this compound, the MEP map shows a significant negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions. researchgate.net The hydroxyl group also contributes to the negative potential. Regions of positive potential (blue) are observed around the N-H proton of the pyrrole (B145914) ring, indicating its susceptibility to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govmpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. mpg.denih.gov A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov
The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, contributing to greater molecular stability. nih.gov This analysis can reveal important intramolecular charge transfer events, such as those from lone pairs (n) to antibonding orbitals (π* or σ*). nih.govresearchgate.net
Aromaticity is a fundamental concept in chemistry, and Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify it. nih.govgithub.io NICS values are calculated by placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). github.ionih.gov The calculated magnetic shielding at this point serves as an indicator of the induced ring current, a hallmark of aromaticity.
Negative NICS values : Indicate a diatropic ring current, characteristic of aromatic systems.
Positive NICS values : Indicate a paratropic ring current, characteristic of anti-aromatic systems.
For this compound, NICS calculations have been performed on the five-membered pyrrole ring to assess its aromatic character. The obtained values confirm the aromatic nature of this part of the molecule. nih.gov
| Parameter | Value (ppm) |
|---|---|
| NICS(0) | -3.13 |
| NICS(1) | -7.66 |
Data sourced from a study on the aromaticity of indol-4-ones. nih.gov
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. Harder molecules have larger HOMO-LUMO gaps. researchgate.net
Global Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons. Soft molecules are generally more reactive. researchgate.netresearchgate.net
Electrophilicity Index (ω) : Quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.
Calculations for this compound show it to be a soft molecule, which correlates with its higher reactivity. researchgate.net
| Parameter | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.72 |
| Chemical Hardness (η) | 1.94 |
| Global Softness (S) | 0.52 |
| Electrophilicity Index (ω) | 3.58 |
Data sourced from theoretical studies on indol-4-ones. researchgate.net
Molecular Modeling and Docking Studies
No published data is available.
In Silico Docking for Ligand-Target Interactions
No published data is available.
Structure-Activity Relationship (SAR) Analysis through Computational Methods
No published data is available.
3D-Quantitative Structure-Activity Relationship (QSAR) Model Development
No published data is available.
COSMO-RS Analysis
No published data is available.
Advanced Research Applications and Pharmacological Research Non Clinical of 6 Hydroxy 1,7a Dihydro 5h Indol 5 One and Analogs
Exploration of Pharmacological Activities (Mechanism-Oriented Studies)
Antimicrobial Activity and DNA Gyrase Interactions
The antimicrobial potential of indole (B1671886) analogs is often linked to their ability to inhibit essential bacterial enzymes, with DNA gyrase being a key target. ajchem-b.com DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.
One area of research focuses on modifying existing antibiotics, such as norfloxacin, with indole-like moieties to enhance their efficacy. For instance, a norfloxacin derivative, NF22, demonstrated excellent antibacterial activity against E. coli, including multidrug-resistant (MDR) strains, with a Minimum Inhibitory Concentration (MIC) of 0.0625 μg/mL against E. coli ATCC 25922. nih.gov Molecular docking studies revealed that this enhanced activity is associated with a strong binding affinity for the DNA gyrase A (GyrA) subunit. nih.gov The compound NF22 showed a binding affinity of -13.4 kcal/mol with the E. coli GyrA enzyme, which was stronger than that of the standard drugs ciprofloxacin and norfloxacin. nih.gov
Similarly, novel 5-vinylpyrazole analogs have been designed as potent inhibitors of the DNA gyrase B (GyrB) subunit, exhibiting good antibacterial activity against Gram-positive bacteria, including multidrug-resistant staphylococci and enterococci. frontiersin.org Anthraquinone compounds, such as rugulosin A isolated from the endophytic fungus Diaporthe perseae, have also been identified as DNA gyrase inhibitors. Rugulosin A displayed broad-spectrum activity against Gram-positive bacteria with MIC values between 1.0 and 2.0 µg/mL and showed a strong, stable binding affinity to the M. tuberculosis DNA gyrase active pocket in molecular docking studies.
| Compound/Analog | Target Organism | Activity Metric | Value | Target Enzyme |
|---|---|---|---|---|
| NF22 (Norfloxacin derivative) | E. coli ATCC 25922 | MIC | 0.0625 µg/mL | DNA Gyrase A |
| NF22 (Norfloxacin derivative) | MDR E. coli | MIC | 1-2 µg/mL | DNA Gyrase A |
| Rugulosin A (Anthraquinone) | Gram-positive bacteria | MIC | 1.0-2.0 µg/mL | DNA Gyrase |
| Rugulosin A Tautomer | M. tuberculosis | Binding Energy | -9.6 kcal/mol | DNA Gyrase |
Anticancer Activity and Tumor Cell Line Investigations (in vitro)
Indole-based structures are a cornerstone in the development of novel anticancer agents due to their ability to modulate various cellular pathways involved in cancer progression. nih.gov Research has demonstrated the potent in vitro cytotoxic activity of various indole analogs against a range of human tumor cell lines. nih.gov
A series of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, which share heterocyclic features with indole analogs, were screened for anti-proliferative activity. One derivative, compound 1d, was identified as a potent inhibitor of cell growth across multiple cancer cell lines, inducing S-phase cell cycle arrest and apoptosis, particularly in HCT116 colon cancer cells. nih.gov Another study focused on indole-based 1,3,4-oxadiazole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR). Compound 2e from this series showed significant anticancer activity against HCT116, A549 (lung), and A375 (melanoma) cell lines, with IC₅₀ values superior to the standard drug erlotinib. ajchem-b.com
Furthermore, novel 3,5-diaryl-4,5-dihydroisoxazole derivatives featuring an indole moiety have been synthesized. Among them, compound 4a (DHI1) exhibited high selectivity toward leukemia Jurkat and HL-60 cells while showing minimal toxicity to noncancerous cells. nih.gov The alkaloid 9-methoxycanthin-6-one, an indole alkaloid analog, also demonstrated significant in vitro anticancer effects against six different cancer cell lines, including ovarian (A2780), breast (MCF-7), and colon (HT29) cancer cells, with IC₅₀ values ranging from 3.79 to 15.09 μM. mdpi.com
| Compound/Analog | Cancer Cell Line | Activity Metric (IC₅₀) |
|---|---|---|
| Compound 2e (Indole-1,3,4-oxadiazole) | HCT116 (Colorectal) | 6.43 ± 0.72 μM |
| Compound 2e (Indole-1,3,4-oxadiazole) | A549 (Lung) | 9.62 ± 1.14 μM |
| Compound 2e (Indole-1,3,4-oxadiazole) | A375 (Melanoma) | 8.07 ± 1.36 μM |
| 9-methoxycanthin-6-one | A2780 (Ovarian) | 3.79 ± 0.069 μM |
| 9-methoxycanthin-6-one | MCF-7 (Breast) | 15.09 ± 0.99 μM |
Enzyme Inhibition Studies (e.g., Brd4 Bromodomain Inhibition, Guanylate Cyclase)
Indole analogs have been investigated as inhibitors of various enzymes implicated in disease, with a significant focus on bromodomains, which are epigenetic readers. The bromodomain-containing protein 4 (BRD4) is a well-studied therapeutic target in cancer and inflammation. jst.go.jpchemrxiv.org
A series of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives were synthesized and evaluated for their ability to inhibit BRD4. One compound, 3r (ZLD2218), displayed potent inhibitory activity against BRD4 with an IC₅₀ value of 107 nM, comparable to the well-known BRD4 inhibitor JQ1 (IC₅₀ of 92 nM). nih.gov In mechanistic studies, small molecule BRD4 inhibitors like JQ1 and Apabetalone (RVX208) have been shown to reduce the expression of pro-inflammatory markers in endothelial cells by preventing the cooperation between BRD4 and NF-κB, a key regulator of inflammation. researchgate.net These inhibitors effectively suppress the transcription of inflammatory genes, highlighting the role of BRD4 in inflammatory processes. researchgate.net
| Compound | Target Enzyme | Activity Metric (IC₅₀) |
|---|---|---|
| Compound 3r (ZLD2218) | BRD4 | 107 nM |
| JQ-1 (Reference) | BRD4 | 92 nM |
Receptor Agonism Studies (e.g., 5-HT₁ₐ, Cannabinoid Receptors)
Analogs with structural similarities to indole derivatives have been studied for their ability to act as agonists at various receptors, including serotonin (B10506) (5-HT) and cannabinoid receptors, which are crucial in regulating pain and mood. chemrxiv.org The 5-HT₁ₐ receptor, in particular, is a target for developing new analgesic compounds. chemrxiv.org
While not a direct indole, Cannabidiol (CBD) provides a relevant example of a molecule interacting with these systems. Studies have shown that CBD acts as a modest affinity agonist at the human 5-HT₁ₐ receptor. nih.govmdpi.com It displaces known agonists from the receptor and demonstrates agonistic properties in signal transduction studies, such as increasing [³⁵S]GTPγS binding and decreasing cAMP production. nih.govmdpi.com
Research has also explored the interplay between cannabinoid and serotonin systems. Activation of cannabinoid receptors can upregulate and enhance the activity of 5-HT₂ₐ receptors through ERK1/2 signaling pathways. chemicalbook.com This crosstalk suggests that compounds acting on one system may have downstream effects on the other, providing a molecular basis for the complex pharmacology of certain mood and cognitive disorders. chemicalbook.com
| Compound | Receptor | Observed Effect |
|---|---|---|
| Cannabidiol (CBD) | Human 5-HT₁ₐ | Agonist activity; displaces [³H]8-OH-DPAT |
| Cannabidiol (CBD) | Human 5-HT₁ₐ | Increases [³⁵S]GTPγS binding |
| Cannabidiol (CBD) | Human 5-HT₁ₐ | Decreases cAMP concentration |
Antifungal and Antiviral Properties
The indole scaffold is a versatile pharmacophore for developing agents against various pathogens, including fungi and viruses. mdpi.comnih.gov The search for new antimicrobial agents is driven by the rise of drug-resistant strains. nih.gov
In the realm of antifungal research, novel chiral indole analogs synthesized from L-tryptophan have shown fungicidal activity against several plant pathogenic fungi. nih.govtandfonline.com Specifically, compound b13 exhibited significant activity against Verticillium dahliae and Sclerotinia sclerotiorum, with a MIC value of 1.95 µg/mL. nih.govtandfonline.com Other studies have shown that 3-indolyl-3-hydroxy oxindole (B195798) derivatives, particularly those with halogen substitutions on the indole ring, possess superior antifungal activity. mdpi.com Indole derivatives containing 1,2,4-triazole moieties also show promising antifungal effects, with some compounds demonstrating excellent activity against Candida krusei. nih.gov
The indole nucleus is also critical in the design of antiviral agents. frontiersin.orgnih.govnih.gov Indole-based compounds have been identified as potent inhibitors of viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). frontiersin.orgnih.gov For example, an indole-2-yl analog with a 4-t-butylaniline acrylamide substitution showed strong anti-HCV activity with an EC₅₀ of 1.1 μM. nih.gov Another indole-3-yl analog with a piperazine modification was found to be a potent HIV-1 attachment inhibitor with an EC₅₀ of 4.0 nM. nih.gov
| Compound/Analog | Activity | Target Organism/Virus | Activity Metric | Value |
|---|---|---|---|---|
| Compound b13 (Chiral Indole) | Antifungal | Verticillium dahliae | MIC | 1.95 µg/mL |
| Compound 3d (Indole-triazole) | Antifungal | Candida species | MIC | 3.125-50 µg/mL |
| Indole-2-yl analog | Antiviral | Hepatitis C Virus (HCV) | EC₅₀ | 1.1 μM |
| Indole-3-yl analog (43) | Antiviral | HIV-1 | EC₅₀ | 4.0 nM |
Anti-inflammatory, Antidiabetic, and Anti-HIV Activities
The diverse pharmacological potential of indole derivatives extends to anti-inflammatory, antidiabetic, and anti-HIV activities. ajchem-b.comnih.gov The 6-hydroxyindole (B149900) structure itself serves as a reactant for preparing indolyl(propanolamine) derivatives investigated as HIV inhibitors. chemicalbook.comsigmaaldrich.com
Anti-inflammatory Activity: Indole derivatives have been shown to possess significant anti-inflammatory properties. nih.govnih.gov A study on indole and amide derivatives of ursolic acid found that indole-modified compounds significantly inhibited nitric oxide (NO) production in LPS-stimulated macrophages. chemrxiv.org These compounds also reduced the expression of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the NF-κB signaling pathway. chemrxiv.orgchemrxiv.org Another series of indole-based acetohydrazide derivatives also showed significant anti-inflammatory activity, with compound S3 selectively inhibiting COX-2 expression, a key enzyme in the inflammation process. nih.gov
Antidiabetic Activity: Indole alkaloids and their synthetic derivatives are a promising source for the discovery of novel antidiabetic drugs. nih.govresearchgate.net Their mechanisms of action often involve the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. researchgate.net A library of hybrid indole-oxadiazole-thiazolidinone compounds was synthesized and evaluated for antidiabetic potential. Several compounds exhibited excellent inhibition against both α-amylase and α-glucosidase, with IC₅₀ values lower than the standard drug acarbose. researchgate.netmdpi.com
Anti-HIV Activity: The indole scaffold is a key feature in several anti-HIV agents. researchgate.net Pyrimido[5,4-b]indole analogs have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. nih.gov Research has shown that substitutions on the indole ring can restore activity against resistant HIV-1 strains. nih.gov Furthermore, 5,6-dihydroxyindole (B162784) carboxamide derivatives have displayed strong inhibitory activity against HIV-1 integrase, another essential viral enzyme, with an IC₅₀ value of 1.4 μM. frontiersin.orgnih.gov
| Compound Class | Activity | Mechanism/Target | Example Finding |
|---|---|---|---|
| Indole-ursolic acid hybrids | Anti-inflammatory | Inhibition of NO, TNF-α, IL-6 | Significant reduction of pro-inflammatory mediators chemrxiv.org |
| Indole-oxadiazole-thiazolidinones | Antidiabetic | α-amylase & α-glucosidase inhibition | IC₅₀ values superior to acarbose mdpi.com |
| Pyrimido[5,4-b]indoles | Anti-HIV | Reverse Transcriptase Inhibition | Active against wild and mutant HIV-1 RT nih.gov |
| 5,6-dihydroxyindole carboxamides | Anti-HIV | HIV-1 Integrase Inhibition | IC₅₀ = 1.4 μM frontiersin.orgnih.gov |
Role as Privileged Scaffolds in Medicinal Chemistry Research
The concept of "privileged structures" identifies molecular scaffolds that are capable of binding to a variety of biological targets, serving as versatile templates for the discovery of new bioactive molecules. nih.gov The indole nucleus is one of the most significant and widely recognized privileged scaffolds in drug discovery. nih.govmdpi.com Its structure is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biological relevance. nih.govmdpi.com This biocompatibility and structural versatility have cemented the indole scaffold's role in the development of agents targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions. nih.govmdpi.commdpi.com
The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with specific pharmacological actions based on a deep understanding of biological targets. nih.gov The indole scaffold is an exemplary template for such design strategies. researchgate.netscilit.com Its rigid structure provides a fixed core from which various functional groups can be projected in precise three-dimensional orientations to interact with target proteins like enzymes and receptors.
Researchers leverage computational methods and structure-activity relationship (SAR) studies to guide the synthesis of novel indole derivatives. nih.govnih.gov For instance, by modifying substituents on the indole ring, chemists can fine-tune the compound's electronic properties, solubility, and binding affinity. A notable example is the development of tricyclic indole derivatives as potent inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers. nih.gov Fragment-based screening identified the tricyclic indole core, and subsequent structure-based design, such as adding a chlorine atom at the 6-position, led to a more than 10-fold increase in binding affinity. nih.gov
Another rational design strategy involves creating hybrid molecules that combine the indole scaffold with other pharmacophores. This approach has led to the development of indole-based compounds that inhibit tubulin polymerization, a key mechanism for anti-cancer drugs. mdpi.com These efforts demonstrate how the indole framework serves as a reliable starting point for generating diverse libraries of compounds with tailored biological activities.
The application of privileged structures like the indole ring has become a powerful and efficient approach in non-clinical drug discovery. nih.govnih.gov By starting with a scaffold known to have good drug-like properties, researchers can accelerate the identification of lead compounds. The indole motif is pervasive in numerous compounds under investigation for various therapeutic applications.
Key Research Areas for Indole Scaffolds:
| Therapeutic Area | Target/Mechanism Example | Research Finding |
|---|---|---|
| Anticancer | Tubulin Polymerization Inhibition | 6-aryl-3-aroyl-indole analogs were designed, with the most potent exhibiting an IC50 of 0.57 μM for tubulin polymerization and significant cytotoxicity against breast cancer cells (IC50 = 102 nM). mdpi.com |
| Anticancer | Mcl-1 Inhibition | Fragment-based design led to tricyclic indoles with single-digit nanomolar binding affinity and high selectivity for the Mcl-1 protein. nih.gov |
| Anticancer | Kinase Inhibition | Pyrimido[4,5-b]indole derivatives have been described as dual inhibitors of EGFR and PDGFR-β, demonstrating antiangiogenic effects. ufrj.br |
| Antiviral | Various Viral Targets | The indole core is present in a tremendous number of compounds that are either approved antiviral drugs or are currently under investigation. nih.gov |
| Anti-inflammatory | 5-LOX/sEH Inhibition | An indoline-based compound was identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key targets in inflammation. acs.org |
This widespread exploitation underscores the scaffold's utility. Its ability to be elaborated into complex structures allows for the systematic exploration of chemical space to identify potent and selective drug candidates for a multitude of diseases. nih.gov
Optoelectronic and Material Science Applications
Beyond medicine, the electronic characteristics of the indole scaffold have made it a valuable component in the field of material science, particularly for optoelectronic applications. Indole derivatives are investigated for their utility in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their π-conjugated nature, which facilitates charge transport and light emission. researchgate.net
Indole and its derivatives possess distinct photophysical properties that can be systematically tuned. nih.govresearchgate.net The indole chromophore's absorption and fluorescence spectra are sensitive to its chemical environment and substitution pattern. nih.gov This tunability is central to its application in functional materials.
A key feature of many indole-based materials is the presence of an intramolecular charge transfer (ICT) character. researchgate.netias.ac.in This occurs in donor-acceptor (D-A) type molecules, where the electron-rich indole unit acts as the donor and is linked to an electron-accepting moiety. Upon photoexcitation, an electron moves from the indole part to the acceptor part, which can lead to desirable properties like large Stokes shifts and emission in the visible spectrum. ias.ac.inresearchgate.net
The planarity of fused indole systems is particularly advantageous as it enhances π-conjugation and promotes more efficient ICT transitions. researchgate.netrsc.org Furthermore, substituents on the indole ring can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the material's color and electronic behavior. chemrxiv.org For example, studies on pyridopyrazino[2,3-b]indole derivatives showed that modulating substituents could tune the emission from blue to green. ias.ac.in
Summary of Photophysical Properties in Indole Derivatives:
| Compound Class | Key Photophysical Property | Observation |
|---|---|---|
| 4-Substituted Indoles | Tunable Electronic Transition | The absorption and emission wavelengths can be tuned by changing the electronic properties of the substituent at the 4-position. nih.gov |
| Pyridopyrazino[2,3-b]indoles | Intramolecular Charge Transfer (ICT) | These D-A molecules exhibit ICT, leading to blue-green emission in solution. ias.ac.inresearchgate.net |
| 4-Hydroxyindole Fused Isocoumarins | Fluorescence Sensing | These compounds show high fluorescence quantum yields and can act as "turn-off" sensors for Cu²⁺ and Fe³⁺ ions. nih.gov |
| 6-Azaindole | Red-Shifted Absorption | This analog has a red-shifted absorption (by ~30 nm) and higher fluorescence intensity compared to 7-azaindole. researchgate.net |
In organic electronic devices like OLEDs and organic solar cells, efficient charge transport is critical. This requires materials that can effectively transport either holes (p-type) or electrons (n-type). While many organic semiconductors are p-type, the development of stable and efficient n-type materials remains a challenge.
The indole scaffold can be incorporated into molecules designed to function as n-type materials. By fusing the indole ring system with strong electron-accepting units, such as pyridopyrazine, researchers can create molecules with low-lying LUMO energy levels. ias.ac.in A lower LUMO level is essential for efficient electron injection from the cathode and subsequent transport through the material. Electrochemical studies of pyridopyrazino[2,3-b]indole derivatives have shown that their LUMO energy levels are comparable to those of established electron-transporting materials, indicating their potential for use in OLEDs. ias.ac.inresearchgate.net
In the realm of photovoltaics, indole derivatives are used as building blocks for sensitizer dyes in dye-sensitized solar cells (DSSCs) and as components in the active layer of organic solar cells. researchgate.netresearchgate.netrsc.org Fused indole moieties are particularly useful as electron-donor components in these applications. researchgate.netrsc.org Additionally, indene-fullerene derivatives have been successfully synthesized and used as electron-transporting materials in flexible perovskite solar cells, achieving high power conversion efficiencies. nih.gov These applications highlight the versatility of the indole core in creating functional materials for next-generation energy technologies.
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| 6-Hydroxy-1,7a-dihydro-5H-indol-5-one |
| Indole |
| Indolone |
| Tryptophan |
| Serotonin |
| Tricyclic Indole Derivatives |
| 6-aryl-3-aroyl-indole |
| Pyrimido[4,5-b]indole |
| Indoline (B122111) |
| Pyridopyrazino[2,3-b]indole |
| 4-Hydroxyindole Fused Isocoumarins |
| 6-Azaindole |
| 7-Azaindole |
| Indene-Fullerene Derivatives |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Hydroxy-1,7a-dihydro-5H-indol-5-one, and what reagents/conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves indole ring functionalization. A standard approach includes:
- Step 1 : Chlorination of precursor indoles using agents like triphenylphosphine-CCl₄ in acetonitrile .
- Step 2 : Catalytic reduction (e.g., H₂/Pd-C) to introduce hydroxyl groups .
- Key Conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvent purity (HPLC-grade acetonitrile) to minimize side reactions.
- Yield Optimization : Use of continuous flow systems improves scalability and reduces byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?
- Methodological Answer :
- Properties :
| Property | Value | Relevance |
|---|---|---|
| LogP | ~1.2 (predicted) | Determines membrane permeability in bioassays |
| pKa | ~9.5 (phenolic -OH) | Impacts ionization in physiological buffers |
- Solubility : Use polar aprotic solvents (DMSO) for stock solutions; adjust pH to 7–8 for aqueous compatibility .
Advanced Research Questions
Q. How can researchers design assays to evaluate the bioactivity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Assay Design :
- Target Selection : Prioritize kinases or oxidases (e.g., PAF receptor) based on structural analogs .
- Controls : Include positive controls (e.g., GF 109203X for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .
- Validation : IC₅₀ determination via dose-response curves (triplicate runs, ±SEM) .
- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate inhibition constants .
Q. What strategies resolve contradictions in reported bioactivity data for indole derivatives like this compound?
- Methodological Answer :
- Root Causes : Variability in assay conditions (e.g., pH, solvent) or impurity profiles .
- Solutions :
Reproducibility Studies : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
Meta-Analysis : Pool data from multiple studies, adjusting for covariates (e.g., cell line differences) .
Orthogonal Assays : Confirm activity via SPR (binding affinity) and cellular models (e.g., apoptosis markers) .
Q. How does the position of substituents on the indole ring (e.g., 5-hydroxy vs. 6-methoxy) influence biological activity?
- Methodological Answer :
- Comparative Analysis :
| Derivative | Functional Groups | Bioactivity (Example) |
|---|---|---|
| 5-Hydroxyindole | -OH at C5 | Moderate PAF inhibition (IC₅₀ ~10 μM) |
| 6-Methoxyindole | -OCH₃ at C6 | Enhanced metabolic stability but reduced solubility |
- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to map substituent effects on target binding .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Challenges : Byproduct formation during chlorination; low yield in reduction steps .
- Mitigation :
- Process Optimization : Replace batch reactors with flow chemistry systems for precise control .
- Purification : Use preparative HPLC with C18 columns and gradient elution (>95% recovery) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Factors to Investigate :
Pharmacokinetics : Check bioavailability (e.g., plasma half-life via LC-MS/MS) .
Metabolite Interference : Identify metabolites (e.g., glucuronidated forms) using HRMS .
- Experimental Adjustments : Use humanized liver models (e.g., HepG2) to bridge in vitro-in vivo gaps .
Tables for Key Comparisons
Table 1 : Synthetic Routes for Indole Derivatives
| Compound | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| This compound | Triphenylphosphine-CCl₄, H₂/Pd-C | 75–82 | |
| 5,6-Dihydroxyindole | Oxidative cyclization with KMnO₄ | 68 |
Table 2 : Bioactivity Comparison with Structural Analogs
| Compound | Target (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| This compound | PAF receptor (1.3 μM) | 2.1 (DMSO) |
| 5-Methoxyindole | CYP2D6 (15 μM) | 4.5 (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
